![molecular formula C21H16ClN3O2S2 B2749840 N'-(5-chloro-2-methylphenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea CAS No. 1105252-23-0](/img/structure/B2749840.png)
N'-(5-chloro-2-methylphenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The urea group might participate in acid-base reactions, the pyrrolidine ring might undergo ring-opening reactions, and the phenyl ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure. For example, the presence of polar groups like urea might increase solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
Urea derivatives have been synthesized and evaluated for various biological activities, including antioxidant, antimicrobial, and antiproliferative effects. For instance, George et al. (2010) discussed the synthesis and evaluation of antioxidant activity of some derivatives, showcasing the potential of urea derivatives in developing antioxidant agents (S. George, R. Sabitha, P. M. Kumar, & T. Ravi, 2010). Similarly, Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Enzyme Inhibition and Anticancer Investigations
Research has also been conducted on the enzyme inhibition properties and anticancer activities of urea derivatives. For example, Mustafa et al. (2014) investigated unsymmetrical 1,3-disubstituted ureas for enzyme inhibition and anticancer properties, uncovering potential therapeutic applications (Sana Mustafa, S. Perveen, & Ajmal Khan, 2014).
Antifungal and Antiviral Properties
Additionally, urea derivatives have been evaluated for their antifungal and antiviral activities, suggesting their use in developing new antifungal and antiviral agents. Mishra et al. (2000) compared the fungitoxic action of certain compounds against A. niger and F. oxyporum, highlighting the potential of these compounds in agriculture or medicine (A. Mishra, S. Singh, & A. Wahab, 2000).
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S2/c1-25-20(27)19-16(11-17(29-19)13-5-3-2-4-6-13)24-21(25)28-12-18(26)23-15-9-7-14(22)8-10-15/h2-11H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTVYABCNPZPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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